molecular formula C22H23FN2O3S B2585340 3,4-diethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 932987-06-9

3,4-diethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No.: B2585340
CAS No.: 932987-06-9
M. Wt: 414.5
InChI Key: ZOVHVZPXCZDXFK-UHFFFAOYSA-N
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Description

3,4-Diethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a benzamide derivative featuring a 3,4-diethoxy-substituted aromatic ring linked via an ethyl spacer to a 1,3-thiazole ring substituted at position 2 with a 3-fluorophenyl group. The compound’s structure combines electron-donating ethoxy groups with a fluorine atom, which may enhance metabolic stability and binding interactions in biological systems.

Properties

IUPAC Name

3,4-diethoxy-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3S/c1-3-27-19-9-8-15(13-20(19)28-4-2)21(26)24-11-10-18-14-29-22(25-18)16-6-5-7-17(23)12-16/h5-9,12-14H,3-4,10-11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVHVZPXCZDXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and a halogenated ketone under basic conditions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Benzamide Core: The benzamide core is formed by reacting the appropriate amine with a benzoyl chloride derivative.

    Introduction of Diethoxy Groups: The diethoxy groups are introduced via an alkylation reaction using ethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to modify the aromatic rings or the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4-diethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group are key structural features that enable the compound to bind to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Biological Relevance Reference
Target compound :
3,4-Diethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide
3,4-Diethoxy benzamide; 3-fluorophenyl-thiazole - Electron-donating ethoxy groups enhance lipophilicity.
- Fluorine atom improves metabolic stability.
Potential kinase inhibition (inferred from thiazole-containing analogs).
3-Ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
(D335-3016)
3-Ethoxy benzamide; phenyl-thiazole - Single ethoxy group reduces steric bulk.
- Lacks fluorine, potentially reducing binding specificity.
Structural analog with unoptimized pharmacokinetics.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide
(Rip-B)
3,4-Dimethoxy benzamide - Methoxy groups increase polarity vs. ethoxy.
- Lacks thiazole ring, reducing π-π stacking potential.
Antioxidant activity (indirectly inferred from phenolic analogs).
3,4-Dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide 3,4-Dimethoxy benzamide; thiazole-sulfamoyl - Sulfamoyl group introduces hydrogen-bonding capacity.
- Higher solubility but reduced membrane permeability.
Potential sulfonamide-based enzyme inhibition.
THHEB
(3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide)
3,4,5-Trihydroxy benzamide; phenolic groups - Hydroxyl groups confer potent antioxidant activity.
- High polarity limits blood-brain barrier penetration.
Strong free radical scavenging (IC₅₀ = 22.8 μM for DPPH).

Key Observations :

Substituent Effects: Ethoxy vs. Fluorine Substitution: The 3-fluorophenyl group in the thiazole ring may improve binding affinity to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) compared to non-fluorinated analogs like D335-3016 .

Biological Activity :

  • Thiazole-containing analogs (e.g., FTBU-1 in ) often target kinases or proteases due to their ability to mimic purine rings .
  • Antioxidant activity is highly dependent on hydroxyl groups (e.g., THHEB), which are absent in the target compound, suggesting divergent therapeutic applications .

Synthetic Accessibility: The target compound’s synthesis likely involves sequential alkylation and cyclization steps, similar to methods for 1,3-thiazole derivatives () . Fluorine introduction may require specialized reagents (e.g., Selectfluor), increasing synthetic complexity compared to non-halogenated analogs .

Research Findings and Implications

  • Pharmacokinetics : The diethoxy and fluorophenyl groups balance lipophilicity and metabolic stability, positioning the compound as a candidate for oral bioavailability studies .
  • Limitations : Lack of hydroxyl or sulfonamide groups may limit applications in antioxidant or solubility-driven therapies compared to THHEB or sulfamoyl-containing analogs .

Q & A

Q. Challenges in purification :

  • Thiazole intermediates often require column chromatography (silica gel, hexane/EtOAc gradient) due to polar byproducts.
  • Amide coupling may yield unreacted starting materials; recrystallization from ethanol/water mixtures improves purity.
  • Diethoxy groups can lead to oily residues; flash freezing and lyophilization aid in isolating crystalline products .

Advanced: How can regioselectivity be controlled during the formation of the thiazole ring in this compound?

Answer:
Regioselectivity in thiazole synthesis is influenced by:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., 3-fluorophenyl) direct cyclization to the α-position. Use of Hünig’s base (DIPEA) stabilizes transition states.
  • Catalytic additives : CuI or ZnCl₂ promotes selective C–N bond formation, reducing dimerization side products.
  • Temperature control : Slow addition of bromo-ketone precursors at −10°C minimizes kinetic byproducts.

Validation : Monitor reaction progress via LC-MS and compare retention times with authentic standards. Adjust stoichiometry (1.2:1 thiourea:bromo-ketone ratio) to favor desired regioisomer .

Basic: What spectroscopic techniques are most effective for characterizing this benzamide derivative?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assign diethoxy signals (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and thiazole protons (δ ~7.5–8.1 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the ethyl linker.
  • HRMS (ESI+) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • IR spectroscopy : Identify amide C=O stretch (~1650–1680 cm⁻¹) and thiazole C=N (~1600 cm⁻¹).

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